1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride
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Overview
Description
1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride is a complex organic compound that has garnered significant interest in various scientific fields
Mechanism of Action
Target of Action
Imidazole derivatives are known to show a broad range of biological activities. They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
Again, the specific pathways affected can vary widely. For example, some imidazole derivatives may inhibit the synthesis of certain proteins, while others may enhance or inhibit the activity of specific enzymes .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an imidazole derivative that acts as an antibacterial agent might inhibit the growth of bacteria by interfering with protein synthesis .
Preparation Methods
The synthesis of 1-(2-methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxybenzoyl group, and the attachment of the imidazolyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Methoxybenzoyl)-4-(1H-imidazol-2-yl)piperazine hydrochloride: Lacks the methyl group on the imidazole ring.
1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)piperidine hydrochloride: Contains a piperidine ring instead of a piperazine ring.
1-(2-Methoxybenzoyl)-4-(1-methyl-1H-imidazol-2-yl)morpholine hydrochloride: Contains a morpholine ring instead of a piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-5-3-4-6-14(13)22-2;/h3-8H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZXUMCDWJIYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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